Egtftsdvssylegqaakefiawlvkgr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

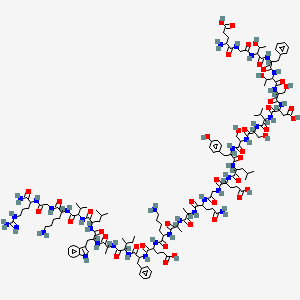

Glucagon-like peptide-1 (9-36) amide is a metabolite of glucagon-like peptide-1 (7-36) amide, which is an incretin hormone released from intestinal L cells in response to nutrient ingestion. While glucagon-like peptide-1 (7-36) amide is known for its insulinotropic action, glucagon-like peptide-1 (9-36) amide was initially considered biologically inactive. recent studies have shown that it possesses significant biological activities, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Glucagon-like peptide-1 (9-36) amide is primarily produced through the enzymatic cleavage of glucagon-like peptide-1 (7-36) amide by dipeptidyl peptidase-4. This enzyme-mediated reaction occurs rapidly in vivo, converting the active form of glucagon-like peptide-1 into its metabolite . Industrial production methods typically involve recombinant DNA technology to produce glucagon-like peptide-1 (7-36) amide, followed by enzymatic conversion to glucagon-like peptide-1 (9-36) amide .

Chemical Reactions Analysis

Glucagon-like peptide-1 (9-36) amide undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by reactive oxygen species, leading to the formation of oxidized peptide derivatives.

Reduction: Reduction reactions can occur under specific conditions, although they are less common for this peptide.

Substitution: Substitution reactions can involve the replacement of specific amino acid residues within the peptide chain.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Glucagon-like peptide-1 (9-36) amide has a wide range of scientific research applications:

Chemistry: It is used as a model peptide for studying enzymatic cleavage and peptide stability.

Biology: The peptide is studied for its role in cellular signaling and metabolic regulation.

Medicine: Glucagon-like peptide-1 (9-36) amide has shown potential in neuroprotection, anti-inflammatory effects, and cardiovascular protection. .

Mechanism of Action

Glucagon-like peptide-1 (9-36) amide exerts its effects through several molecular targets and pathways:

Neuroprotection: It activates signaling pathways that reduce oxidative stress and inflammation in neuronal cells.

Metabolic Regulation: It influences glucose homeostasis by modulating insulin and glucagon secretion.

Comparison with Similar Compounds

Glucagon-like peptide-1 (9-36) amide is compared with other similar compounds, such as:

Glucagon-like peptide-1 (7-36) amide: The parent compound known for its insulinotropic action.

Glucagon-like peptide-1 (28-36) amide: Another metabolite with distinct biological activities.

Exendin-4: A glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes.

The uniqueness of glucagon-like peptide-1 (9-36) amide lies in its ability to exert significant biological effects despite being initially considered inactive. Its neuroprotective and cardioprotective properties distinguish it from other glucagon-like peptide-1 metabolites .

Properties

Molecular Formula |

C140H214N36O43 |

|---|---|

Molecular Weight |

3089.4 g/mol |

IUPAC Name |

4-amino-5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C140H214N36O43/c1-16-72(10)112(137(217)155-75(13)118(198)162-97(59-81-61-149-85-35-24-23-34-83(81)85)127(207)164-93(55-69(4)5)128(208)173-110(70(6)7)135(215)161-87(36-25-27-51-141)120(200)151-62-103(184)156-86(115(145)195)38-29-53-148-140(146)147)175-129(209)95(56-78-30-19-17-20-31-78)165-124(204)91(46-50-108(191)192)160-123(203)88(37-26-28-52-142)158-117(197)74(12)153-116(196)73(11)154-122(202)90(44-47-102(144)183)157-104(185)63-152-121(201)89(45-49-107(189)190)159-125(205)92(54-68(2)3)163-126(206)94(58-80-39-41-82(182)42-40-80)166-132(212)99(65-177)169-134(214)101(67-179)170-136(216)111(71(8)9)174-131(211)98(60-109(193)194)167-133(213)100(66-178)171-139(219)114(77(15)181)176-130(210)96(57-79-32-21-18-22-33-79)168-138(218)113(76(14)180)172-105(186)64-150-119(199)84(143)43-48-106(187)188/h17-24,30-35,39-42,61,68-77,84,86-101,110-114,149,177-182H,16,25-29,36-38,43-60,62-67,141-143H2,1-15H3,(H2,144,183)(H2,145,195)(H,150,199)(H,151,200)(H,152,201)(H,153,196)(H,154,202)(H,155,217)(H,156,184)(H,157,185)(H,158,197)(H,159,205)(H,160,203)(H,161,215)(H,162,198)(H,163,206)(H,164,207)(H,165,204)(H,166,212)(H,167,213)(H,168,218)(H,169,214)(H,170,216)(H,171,219)(H,172,186)(H,173,208)(H,174,211)(H,175,209)(H,176,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H4,146,147,148) |

InChI Key |

WPNGPBPCQMDAAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1H-indol-3-yl)-acrylamido]-benzamide](/img/structure/B15286577.png)

![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)

![11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15286609.png)

![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)

![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)

![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)